molecular formula C19H22FN3O6S B6425126 N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 872724-02-2

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No. B6425126
CAS RN: 872724-02-2
M. Wt: 439.5 g/mol
InChI Key: YIKOCEMBWOLHNB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluoro-substituted benzenesulfonyl group, an oxazinan ring, and a furan ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonyl group, the nucleophilic nature of the furan ring, and the potential for ring-opening reactions of the oxazinan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, many sulfonyl-containing compounds are irritants, and furan is classified as a possible human carcinogen .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its potential applications .

properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O6S/c1-13-10-14(20)5-6-16(13)30(26,27)23-7-3-9-29-17(23)12-22-19(25)18(24)21-11-15-4-2-8-28-15/h2,4-6,8,10,17H,3,7,9,11-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKOCEMBWOLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

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